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Compound of Interest

Compound Name: 5-Methoxyuridine

Cat. No.: B057755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methoxyuridine (5-moU) is a modified nucleoside, a derivative of uridine, that has garnered

significant interest in the fields of molecular biology, virology, and an area of particular

importance, therapeutic mRNA development. Its incorporation into messenger RNA (mRNA)

transcripts has been shown to confer advantageous properties, most notably a reduction in the

innate immune response and an increase in mRNA stability, thereby enhancing protein

expression. This technical guide provides a comprehensive overview of the core biophysical

characteristics of 5-methoxyuridine, detailed experimental protocols for its analysis and

application, and a visualization of its impact on key cellular signaling pathways.

Core Biophysical Data
The fundamental biophysical properties of 5-methoxyuridine are crucial for its application in

various experimental and therapeutic contexts. A summary of these characteristics is presented

below.
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Property Value Source/Comment

Molecular Formula C₁₀H₁₄N₂O₇ [1][2][3][4][5]

Molecular Weight 274.23 g/mol [1][3][4][5]

Melting Point 217-218 °C [6]

Solubility

Soluble in water.[2] Solubility in

organic solvents like DMSO

and ethanol is also reported,

but quantitative data is limited.

[7]

Further experimental validation

is recommended for specific

applications.

pKa

Not experimentally determined

in the reviewed literature.

Computational studies on

modified nucleobases suggest

that the pKa of the uracil ring

can be influenced by

modifications at the 5-position.

For uridine, the pKa of N3 is

approximately 9.2.

UV Absorbance (λmax)

A UV absorption spectrum of

5-methoxyuridine shows a

maximum at approximately

265 nm at pH 2.

[2] The extinction coefficient for

5-methoxyuridine-5'-

triphosphate is reported as 8,

though units and conditions

are not specified.[8]

Structural Information
5-methoxyuridine is characterized by the presence of a methoxy group (-OCH₃) at the 5th

carbon of the uracil base. This modification distinguishes it from the canonical uridine

nucleoside.

Chemical Structure of 5-Methoxyuridine:
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Experimental Protocols
In Vitro Transcription of 5-Methoxyuridine-Modified
mRNA
This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine

triphosphate (UTP) with 5-methoxyuridine triphosphate (5-moUTP).

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50

mM DTT)

Ribonucleotide solution mix (ATP, CTP, GTP, each at a final concentration of 7.5 mM)

5-methoxyuridine-5'-triphosphate (5-moUTP) solution (final concentration 7.5 mM)

RNase Inhibitor

Nuclease-free water
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DNase I (RNase-free)

RNA purification kit

Procedure:

Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following

components at room temperature in the order listed. A typical 20 µL reaction is described

below.

Nuclease-free water: to a final volume of 20 µL

5x Transcription Buffer: 4 µL

100 mM DTT: 2 µL

ATP, CTP, GTP solution mix (25 mM each): 2 µL

5-moUTP solution (75 mM): 2 µL

Linearized DNA template (0.5-1 µg): x µL

RNase Inhibitor (40 U/µL): 1 µL

T7 RNA Polymerase: 2 µL

Incubation: Gently mix the components and incubate the reaction at 37°C for 2 hours.

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15

minutes to remove the DNA template.

RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit

according to the manufacturer's instructions.

Quantification and Quality Control: Determine the concentration of the purified mRNA using a

spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript can be

assessed by agarose gel electrophoresis.
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Assessment of Immunogenicity of 5-moU-Modified
mRNA in Cell Culture
This protocol describes a cell-based assay to evaluate the immunogenicity of 5-moU-modified

mRNA by measuring the induction of pro-inflammatory cytokines such as Tumor Necrosis

Factor-alpha (TNF-α) and Interferon-alpha (IFN-α).

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g.,

THP-1)

Complete cell culture medium

5-moU-modified mRNA and unmodified control mRNA

Transfection reagent (e.g., Lipofectamine MessengerMAX)

Phosphate-buffered saline (PBS)

ELISA kits for human TNF-α and IFN-α

96-well cell culture plates

Procedure:

Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at a density of 2 x 10⁵

cells per well in 100 µL of complete culture medium.

mRNA Transfection Complex Preparation:

For each well, dilute 100 ng of mRNA (5-moU-modified or unmodified control) in 25 µL of

Opti-MEM or other serum-free medium.

In a separate tube, dilute the transfection reagent according to the manufacturer's

instructions in 25 µL of Opti-MEM.
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Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at

room temperature for 10-15 minutes to allow complex formation.

Transfection: Add 50 µL of the mRNA-transfection reagent complex to each well containing

the cells. Include a "no mRNA" control and a positive control (e.g., LPS for TNF-α).

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and

carefully collect the cell culture supernatant.

Cytokine Measurement by ELISA: Measure the concentration of TNF-α and IFN-α in the

collected supernatants using the respective ELISA kits, following the manufacturer's

protocols.[9][10]

Data Analysis: Compare the levels of cytokine secretion induced by the 5-moU-modified

mRNA to the unmodified mRNA and the negative control. A significant reduction in cytokine

levels for the 5-moU-modified mRNA indicates reduced immunogenicity.

In Vitro PKR Activation Assay
This protocol details an in vitro assay to determine the extent to which 5-moU-modified mRNA

activates the dsRNA-dependent Protein Kinase R (PKR).

Materials:

Recombinant human PKR

Lambda protein phosphatase (λ-PPase)

PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

[γ-³²P]ATP

5-moU-modified mRNA and unmodified control dsRNA (e.g., poly(I:C))

SDS-PAGE gels and Western blotting apparatus
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Antibodies: anti-PKR (total) and anti-phospho-PKR (Thr446)

Procedure:

PKR Dephosphorylation: Dephosphorylate the recombinant PKR by incubating it with λ-

PPase according to the enzyme manufacturer's instructions. This is necessary to ensure a

low basal level of PKR phosphorylation.

Activation Reaction:

In a microcentrifuge tube, prepare the reaction mix containing dephosphorylated PKR,

PKR activation buffer, and the RNA to be tested (5-moU-modified mRNA or control

dsRNA) at various concentrations.

Initiate the reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for 15-30 minutes.

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

SDS-PAGE and Autoradiography:

Separate the reaction products by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled,

phosphorylated PKR.

Western Blot Analysis (Alternative to Radiography):

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with antibodies against total PKR and phospho-PKR (Thr446) to

determine the ratio of activated to total PKR.

Data Analysis: Quantify the level of PKR autophosphorylation in the presence of 5-moU-

modified mRNA and compare it to the control dsRNA. A lower level of phosphorylation

indicates reduced PKR activation.[11][12]
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Signaling Pathways and Visualization
The incorporation of 5-methoxyuridine into mRNA transcripts significantly impacts their

interaction with the innate immune system. The primary mechanisms involve the modulation of

Toll-like receptor (TLR) signaling and the dsRNA-dependent protein kinase R (PKR) pathway.

Toll-like Receptor (TLR) Signaling
Endosomal TLRs, particularly TLR7 and TLR8 in humans, are key sensors of single-stranded

RNA (ssRNA). Recognition of unmodified foreign RNA by these receptors triggers a signaling

cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The

modification of uridine to 5-methoxyuridine is thought to sterically hinder the binding of the

mRNA to these receptors, thereby dampening the downstream inflammatory response.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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